1-[4-(3-methoxyphenoxy)butyl]piperidine
Description
Properties
IUPAC Name |
1-[4-(3-methoxyphenoxy)butyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-18-15-8-7-9-16(14-15)19-13-6-5-12-17-10-3-2-4-11-17/h7-9,14H,2-6,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYPSITVHCCBRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 1-[4-(3-methoxyphenoxy)butyl]piperidine with structurally related compounds, highlighting key differences in substituents, applications, and research findings:
Key Structural Variations and Implications
Substituent Effects on Pharmacological Activity: The 3-methoxyphenoxy group in the target compound may enhance receptor binding compared to allylphenoxy groups (corrosion inhibitors) or bis(4-fluorophenyl) moieties (pimozide). Methoxy groups are known to influence pharmacokinetics by modulating lipophilicity and metabolic stability . Quaternary ammonium salts (e.g., allylphenoxypiperidinium halides) exhibit ionic interactions with metal surfaces, enabling corrosion inhibition, while neutral piperidine derivatives (e.g., H3 antagonists) rely on hydrophobic and hydrogen-bonding interactions for receptor binding .
Applications Driven by Structural Nuances: Medicinal Chemistry: Piperidine derivatives with guanidine () or benzimidazolinone () groups show CNS activity, whereas the target compound’s methoxyphenoxy group may favor peripheral or central effects depending on substituent positioning. Industrial Chemistry: Allylphenoxy derivatives demonstrate the scaffold’s versatility, as quaternization transforms neutral piperidines into cationic corrosion inhibitors .
Synthetic Pathways: The target compound could be synthesized via nucleophilic substitution of 1-(4-bromobutoxy)-3-methoxybenzene with piperidine, analogous to methods for allylphenoxypiperidinium precursors .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR identifies regioselectivity in alkylation reactions (e.g., distinguishing N- vs. O-alkylation) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (C₁₆H₂₃NO₂, theoretical 261.36 g/mol) and detects fragmentation patterns indicative of side products .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for chiral centers introduced during synthesis .
How can contradictory data on the compound’s metabolic stability be reconciled across different in vitro models?
Advanced Research Focus
Discrepancies in metabolic half-life (e.g., microsomal vs. hepatocyte assays) often stem from:
- Enzyme Specificity : Cytochrome P450 isoforms (e.g., CYP3A4) exhibit varying activity depending on incubation conditions .
- Solubility Limitations : Poor aqueous solubility of the compound may artificially reduce apparent stability in lipophilic media.
Methodological Recommendation : Use physiologically relevant buffers (e.g., PBS with 0.01% Tween-80) and validate results with LC-MS/MS quantification .
What strategies optimize the compound’s bioavailability for in vivo neuropharmacological studies?
Q. Advanced Research Focus
- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 1-methyl-3-(4-trifluoromethylbenzyl)piperidin-4-amine HCl) .
- Prodrug Design : Esterification of the methoxyphenoxy group enhances intestinal absorption, as demonstrated in piperidine prodrug studies .
- Nanoparticle Encapsulation : Polymeric nanoparticles (PLGA-based) extend plasma half-life in rodent models .
How do computational models predict the compound’s interaction with off-target receptors (e.g., serotonin transporters)?
Advanced Research Focus
Molecular dynamics simulations and pharmacophore mapping reveal:
- The methoxyphenoxy group’s π-π stacking with aromatic residues in serotonin transporter binding pockets .
- Free energy calculations (MM-PBSA) quantify binding affinities, guiding structural modifications to reduce off-target effects .
Validation : Cross-validate predictions with radioligand displacement assays using [³H]citalopram .
What are the key challenges in scaling up synthesis while maintaining stereochemical purity?
Q. Basic Research Focus
- Chiral Resolution : Use of chiral auxiliaries (e.g., (S)-1,3-dimethyl-4-piperidone) ensures enantiomeric excess >98% .
- Catalyst Selection : Heterogeneous catalysts (e.g., Pd/C for hydrogenation) minimize racemization during large-scale reactions .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to prevent stereochemical drift .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
